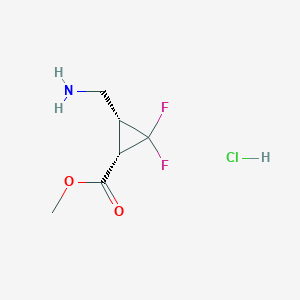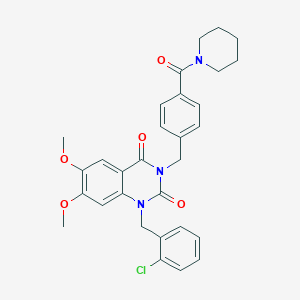![molecular formula C14H9BrClFO2 B2546268 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde CAS No. 309936-81-0](/img/structure/B2546268.png)
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is a compound that can be synthesized from bromoarenes and benzaldehydes. It is a molecule that contains a bromine atom and a benzyl ether group with a chloro-fluoro substitution on the aromatic ring. This compound is likely to be of interest due to its potential use in the synthesis of more complex molecules, such as pharmaceuticals or materials with specific properties.
Synthesis Analysis
The synthesis of related compounds typically involves a multi-step process starting from simple bromoarenes and benzaldehydes. For instance, a convergent synthesis of tetrahydro-5H-benzo[c]fluorene derivatives has been reported, which involves a ring-closing metathesis (RCM) using Hoveyda-Grubbs II catalyst, followed by an acid-mediated cyclization/nucleophilic addition to yield the final product with high stereo- and regio-control . Similarly, the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde involves formylation of 2-(tert-butyl)phenol followed by bromination under optimized conditions . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related bromo-substituted benzaldehydes has been studied using various spectroscopic techniques. For example, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were characterized by FT-IR, GC-MS, and NMR spectroscopy, and their favored conformations were predicted using computational methods . The crystal structure of 2-bromo-5-fluorobenzaldehyde revealed that the benzaldehyde oxygen atom is trans to the bromo substituent, and the molecule exhibits short Br...F interactions and π-stacking in the crystal lattice . These findings provide insights into the structural characteristics that might also be relevant for this compound.
Chemical Reactions Analysis
Bromo-substituted benzaldehydes can undergo various chemical reactions. For instance, selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes . The reactivity of bromo-substituted compounds can also be seen in the synthesis of non-peptide CCR5 antagonists, where bromination steps are crucial for constructing the desired molecular framework . These reactions highlight the versatility of bromo-substituted benzaldehydes in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzaldehydes are influenced by their functional groups and substituents. For example, the presence of electron-withdrawing groups such as bromine and fluorine can affect the molecule's reactivity and interaction with other chemical species. The crystallographic study of 2-bromo-5-fluorobenzaldehyde provides evidence of specific intermolecular interactions, such as halogen bonding and π-stacking, which could also be expected in the case of this compound . These properties are important for understanding the behavior of the compound in different environments and can influence its application in further chemical transformations.
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde and its derivatives have been synthesized and characterized through various methods including FT-IR, GC-MS, and NMR spectroscopy. These compounds are analyzed for their conformations, geometrical parameters, and molecular properties, indicating their potential in the synthesis of complex organic molecules (Balachander & Manimekalai, 2017).
Functionalized Benzothiophenes and Benzofurans Synthesis
Research demonstrates the utility of related bromo and chloro-substituted benzaldehydes in the synthesis of functionalized benzothiophenes and benzofurans, showcasing their role in the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Capperucci, Degl'innocenti, Nocentini, & Pollicino, 2009).
Organic Synthesis and Catalysis
The compound and its structural analogs are utilized in organic synthesis, particularly in the selective ortho-bromination of substituted benzaldoximes. This application is crucial for the synthesis of substituted 2-bromobenzaldehydes, which are valuable intermediates in organic synthesis, demonstrating the compound's relevance in synthetic organic chemistry and catalysis (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Antimicrobial Applications
Research into the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes derived from reactions involving chloro and bromo-substituted benzaldehydes has shown potential antimicrobial applications. These compounds are investigated as antimicrobial additives for lubricating oils and fuels, highlighting their significance in industrial applications (Talybov, Akhmedova, & Yusubov, 2022).
Radiochemical Synthesis
In radiochemistry, similar fluorine-18 substituted aromatic aldehydes are synthesized for use as intermediates in the production of radiopharmaceuticals. This application underscores the importance of halogen-substituted benzaldehydes in the development of diagnostic and therapeutic agents (Lemaire, Damhaut, Plenevaux, Cantineau, Christiaens, & Guillaume, 1992).
Propriétés
IUPAC Name |
5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKRWRWITXVNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)
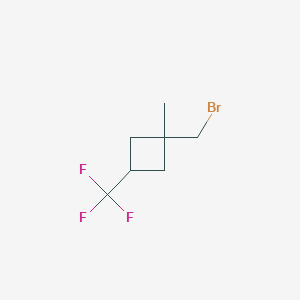
![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)
![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)
![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)
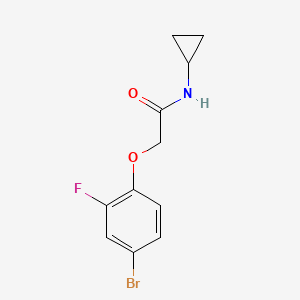
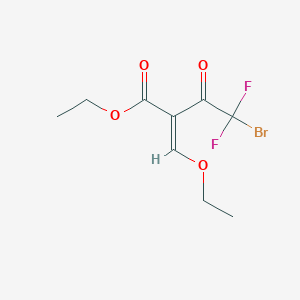

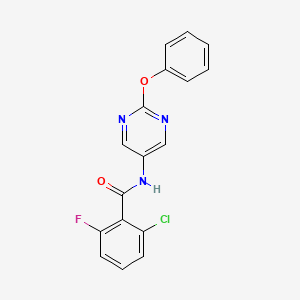
![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2546200.png)
